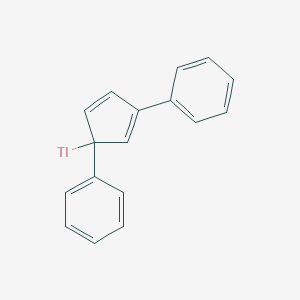
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes bromine, methyl, and methylsulfanyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 6 positions.
Thiomethylation: Introduction of the methylsulfanyl group at the 4-position.
Oxidation: Formation of the oxo group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups may play a role in binding to target proteins or enzymes, while the oxo group can participate in redox reactions. These interactions can modulate biological activity and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-4-(methylsulfanyl)aniline
- 2,6-Dimethyl-4-methylsulfanyl-phenol
Uniqueness
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of the bromine atom and the specific arrangement of functional groups on the pyridine ring
Eigenschaften
CAS-Nummer |
125163-27-1 |
|---|---|
Molekularformel |
C8H10BrNOS |
Molekulargewicht |
248.14 g/mol |
IUPAC-Name |
3-bromo-2,6-dimethyl-4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNOS/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
InChI-Schlüssel |
ICAJITRTSRIRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)


![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


